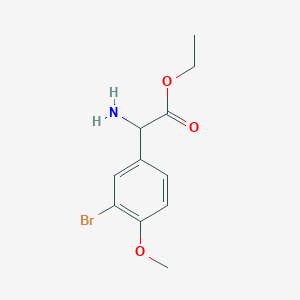![molecular formula C7H11ClO2S B15271849 (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-Bicyclo[221]heptane-2-sulfonyl chloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework with a sulfonyl chloride functional group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents. One common method is the chlorosulfonation of bicyclo[2.2.1]heptane using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Performed in aqueous or organic solvents, depending on the solubility of the reactants and products.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
Chemistry
In chemistry, (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is used as a building block for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its sulfonyl chloride group can react with nucleophilic residues in proteins, making it a useful tool for labeling and modifying biomolecules.
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors, receptor antagonists, or antimicrobial agents, depending on their specific chemical modifications.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various applications, including the manufacture of high-performance materials and specialty chemicals.
作用機序
The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a carboxylic acid functional group.
Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxymethyl functional group.
Bicyclo[2.2.1]heptane-2-amine: Similar bicyclic structure but with an amino functional group.
Uniqueness
(1S,4R)-Bicyclo[221]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and chemical properties
特性
分子式 |
C7H11ClO2S |
|---|---|
分子量 |
194.68 g/mol |
IUPAC名 |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 |
InChIキー |
LUQXFQXMGLMKEQ-JEAXJGTLSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1CC2S(=O)(=O)Cl |
正規SMILES |
C1CC2CC1CC2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


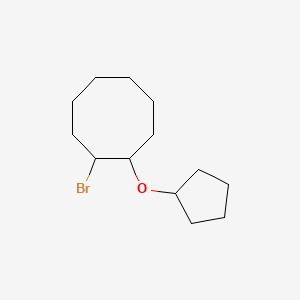
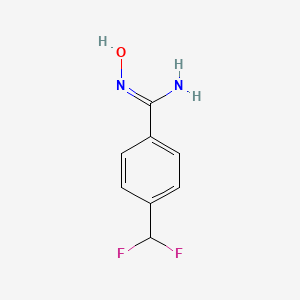

![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)

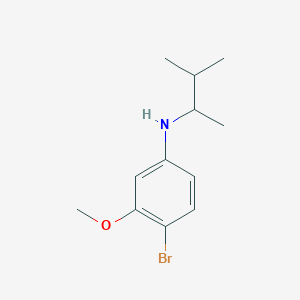
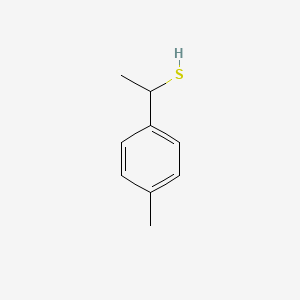
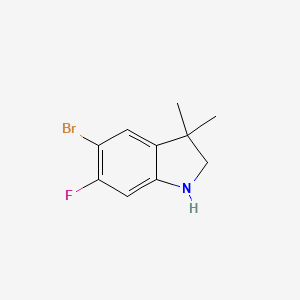



![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
